An In-depth Technical Guide to the Chemical Properties of (2E,6Z)-Octa-2,6-dienol
An In-depth Technical Guide to the Chemical Properties of (2E,6Z)-Octa-2,6-dienol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,6Z)-Octa-2,6-dienol is a structurally specific isomer of octadienol, a C8 unsaturated alcohol. While its fundamental chemical identifiers are established, a comprehensive profile of its experimental physicochemical properties, detailed synthetic and purification protocols, and specific biological activities remains largely uncharacterized in publicly available literature. This guide synthesizes the currently available computed data for (2E,6Z)-Octa-2,6-dienol, provides generalized experimental methodologies for the synthesis and purification of similar unsaturated alcohols, and explores potential, though unconfirmed, biological significance based on the activities of related compounds. The purpose of this document is to provide a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that warrant further investigation.
Core Chemical Properties
(2E,6Z)-Octa-2,6-dienol is an organic compound with the molecular formula C8H14O.[1] Its structure features an eight-carbon chain with two double bonds, one in the trans (E) configuration at the second carbon and one in the cis (Z) configuration at the sixth carbon, with a primary alcohol functional group at the first carbon position.
Table 1: Computed Physicochemical and Structural Data for (2E,6Z)-Octa-2,6-dienol
| Property | Value | Source |
| Molecular Formula | C8H14O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| IUPAC Name | (2E,6Z)-octa-2,6-dien-1-ol | PubChem[1] |
| CAS Number | 97259-62-6 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Complexity | 92.7 | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Spectroscopic Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for (2E,6Z)-Octa-2,6-dienol are not available in the searched databases. However, data for the structurally related aldehyde, (2E,6Z)-2,6-Octadienal, can provide an indication of the expected spectral features. The presence of the alcohol functionality in (2E,6Z)-Octa-2,6-dienol would lead to characteristic shifts in the NMR spectra, particularly for the carbons and protons nearest to the hydroxyl group, and a distinct molecular ion peak in the mass spectrum.
Experimental Protocols
Detailed, validated experimental protocols for the specific synthesis and purification of (2E,6Z)-Octa-2,6-dienol are not described in the available literature. However, general methodologies for the synthesis and purification of unsaturated and allylic alcohols can be adapted.
General Synthesis of Allylic Alcohols
A common strategy for the synthesis of allylic alcohols involves the reduction of the corresponding α,β-unsaturated aldehyde.
Workflow for a potential synthesis of (2E,6Z)-Octa-2,6-dienol:
Caption: A potential synthetic route to (2E,6Z)-Octa-2,6-dienol.
Methodology:
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Reaction Setup: The starting material, (2E,6Z)-Octa-2,6-dienal, would be dissolved in a suitable anhydrous solvent (e.g., methanol, ethanol, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
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Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H), would be added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of reducing agent is crucial to selectively reduce the aldehyde without affecting the double bonds.
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Quenching: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the reaction would be carefully quenched with water or a dilute acidic solution.
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Extraction: The product would then be extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate).
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Drying and Concentration: The combined organic layers would be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.
General Purification of Unsaturated Alcohols
Purification of the crude (2E,6Z)-Octa-2,6-dienol would likely involve chromatographic techniques to separate it from any unreacted starting material, byproducts, and isomers.
Workflow for the purification of (2E,6Z)-Octa-2,6-dienol:
Caption: A general workflow for the purification of unsaturated alcohols.
Methodology:
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Column Chromatography: The crude product would be subjected to column chromatography using a silica gel stationary phase.
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Elution: A solvent system of appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether), would be used to elute the compounds. The polarity of the eluent would be optimized to achieve good separation.
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Fraction Collection and Analysis: Fractions would be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure desired product.
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Solvent Removal: The fractions containing the pure (2E,6Z)-Octa-2,6-dienol would be combined, and the solvent would be removed under reduced pressure to yield the purified alcohol.
Biological Activity and Signaling Pathways
There is no specific information in the searched literature regarding the biological activity or involvement in signaling pathways of (2E,6Z)-Octa-2,6-dienol. However, the broader class of C8 unsaturated alcohols and related lipid molecules are known to play roles in various biological processes.
Potential Roles based on Related Compounds
Unsaturated fatty alcohols and their derivatives can act as signaling molecules in various pathways. These molecules are often involved in processes such as inflammation, cell proliferation, and apoptosis. Lipid signaling pathways are complex and involve a multitude of enzymes and receptors that recognize specific lipid structures.
Conceptual Relationship in Lipid Signaling:
Caption: A generalized model of potential lipid signaling involvement.
It is plausible that (2E,6Z)-Octa-2,6-dienol could be a substrate for various cellular enzymes, potentially being converted into other bioactive lipid mediators. These mediators could then interact with specific cellular receptors to elicit a biological response. However, this remains speculative without direct experimental evidence.
Conclusion and Future Directions
(2E,6Z)-Octa-2,6-dienol is a chemical entity for which basic computational data is available, but a comprehensive experimental characterization is lacking. This guide provides a summary of the known information and outlines general experimental approaches that could be employed for its synthesis and purification. The absence of data on its biological activity presents a significant opportunity for future research.
For scientists and professionals in drug development, the unique stereochemistry of (2E,6Z)-Octa-2,6-dienol may offer novel interactions with biological targets. Future research should focus on:
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Experimental determination of physicochemical properties: Establishing accurate boiling point, melting point, density, and solubility data is fundamental for any further application.
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Development of specific and efficient synthetic and purification protocols: This would enable the production of high-purity material for biological testing.
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Spectroscopic characterization: Obtaining and reporting detailed ¹H NMR, ¹³C NMR, and mass spectrometry data is crucial for unambiguous identification.
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Screening for biological activity: Investigating the effects of (2E,6Z)-Octa-2,6-dienol in various biological assays could uncover novel therapeutic potential, particularly in areas related to inflammation, cancer, and metabolic diseases where lipid signaling plays a critical role.
The exploration of this and other structurally defined unsaturated alcohols could lead to the discovery of new lead compounds for drug development.
